(R)-Bepotastine Besylate

Description

Properties

IUPAC Name |

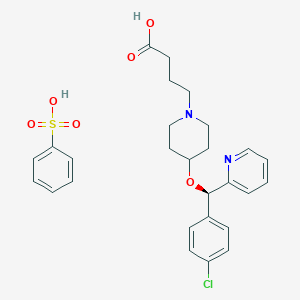

benzenesulfonic acid;4-[4-[(R)-(4-chlorophenyl)-pyridin-2-ylmethoxy]piperidin-1-yl]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClN2O3.C6H6O3S/c22-17-8-6-16(7-9-17)21(19-4-1-2-12-23-19)27-18-10-14-24(15-11-18)13-3-5-20(25)26;7-10(8,9)6-4-2-1-3-5-6/h1-2,4,6-9,12,18,21H,3,5,10-11,13-15H2,(H,25,26);1-5H,(H,7,8,9)/t21-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDGHXQPQKQPSBB-ZMBIFBSDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CCCC(=O)O.C1=CC=C(C=C1)S(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1O[C@H](C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CCCC(=O)O.C1=CC=C(C=C1)S(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31ClN2O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

547.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Pharmacokinetics of (R)-Bepotastine Besylate in Preclinical In Vivo Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Bepotastine besylate is a second-generation antihistamine distinguished by its dual mechanism of action: potent and selective antagonism of the histamine H1 receptor and stabilization of mast cells.[1] This technical guide provides a comprehensive overview of the pharmacokinetic profile of (R)-bepotastine besylate in various in vivo animal models, including rats, dogs, and mice. The compiled data, presented in structured tables for clear comparison, summarizes key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t½). Detailed experimental protocols for the cited studies are provided to facilitate reproducibility and further investigation. Additionally, signaling pathways and experimental workflows are visualized using Graphviz (DOT language) to offer a clear graphical representation of the compound's mechanism of action and experimental designs. This guide is intended to be a valuable resource for researchers and professionals involved in the development of anti-allergic and antihistaminic therapies.

Introduction

(R)-Bepotastine besylate is a well-established second-generation antihistamine with a favorable safety and efficacy profile.[2][3] Its primary therapeutic effects are mediated through the selective blockade of histamine H1 receptors, which prevents the downstream signaling cascade initiated by histamine binding. Furthermore, bepotastine exhibits mast cell stabilizing properties, inhibiting the release of histamine and other pro-inflammatory mediators.[1][3] It also demonstrates an inhibitory effect on the infiltration of eosinophils and the production of interleukin-5 (IL-5), contributing to its anti-inflammatory effects.[2] A key characteristic of second-generation antihistamines like bepotastine is their reduced penetration of the blood-brain barrier, leading to a lower incidence of sedative effects compared to first-generation agents.[2][3]

Understanding the pharmacokinetic properties of (R)-bepotastine besylate in preclinical animal models is crucial for predicting its behavior in humans and for optimizing dosing regimens in clinical development. This guide synthesizes available in vivo pharmacokinetic data to provide a detailed reference for the scientific community.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of (R)-bepotastine besylate in various in vivo models.

Table 1: Pharmacokinetic Parameters of (R)-Bepotastine Besylate in Dogs (Oral Administration)

| Dose (mg/kg) | Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) | Reference |

| 10 mg (total dose) | Bepotastine Besilate Tablet | 101.0 ± 26.3 | - | 389.8 ± 112.2 (AUClast) | [4] |

| 9.64 mg (total dose) | Bepotastine Salicylate Tablet | 99.9 ± 31.4 | - | 388.9 ± 102.6 (AUClast) | [4] |

Data presented as mean ± standard deviation.

Table 2: Pharmacokinetic Parameters of (R)-Bepotastine Besylate in Rats

| Route of Administration | Dose (mg/kg) | Key Findings | Reference |

| Intravenous | 3 | Brain concentration was lower than plasma concentration. | [2][3] |

Specific plasma pharmacokinetic parameters for rats were not available in the reviewed literature.

Table 3: Pharmacokinetic Parameters of (R)-Bepotastine Besylate in Mice

No specific quantitative pharmacokinetic data for mice was available in the reviewed literature. Oral administration has been shown to inhibit scratching behavior in mouse models of itching.[2]

Experimental Protocols

Detailed methodologies are essential for the interpretation and replication of pharmacokinetic studies. Below are descriptions of the experimental protocols for the key studies cited.

Bioequivalence Study of Bepotastine Formulations in Beagle Dogs

This study aimed to compare the pharmacokinetic profiles of bepotastine besilate and bepotastine salicylate tablets in beagle dogs.[4]

-

Subjects: Healthy male beagle dogs.

-

Study Design: A randomized, two-period crossover study.

-

Dosing: A single oral dose of either a 10 mg bepotastine besilate tablet or a 9.64 mg bepotastine salicylate tablet was administered.

-

Blood Sampling: Blood samples were collected at predetermined time points to characterize the plasma concentration-time profile of bepotastine.

-

Bioanalytical Method: Plasma concentrations of bepotastine were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[5][6] The method involved liquid-liquid extraction of bepotastine and an internal standard from plasma, followed by chromatographic separation and mass spectrometric detection.[5] The lower limit of quantification was 0.2 ng/mL.[5]

-

Pharmacokinetic Analysis: Non-compartmental analysis was used to determine the key pharmacokinetic parameters, including Cmax, Tmax, and AUC.

Tissue Distribution Study in Rats

This study investigated the distribution of bepotastine into the brain relative to plasma concentration following intravenous administration in rats.[2][3]

-

Subjects: Male rats.

-

Dosing: A single intravenous dose of 3 mg/kg of bepotastine besilate was administered.

-

Sample Collection: Brain and plasma samples were collected at a specified time point after administration.

-

Analysis: The concentration of bepotastine in brain tissue and plasma was quantified to determine the brain-to-plasma concentration ratio.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of action of (R)-bepotastine besylate and a typical experimental workflow for a pharmacokinetic study.

Signaling Pathway of (R)-Bepotastine Besylate

Caption: Dual mechanism of (R)-Bepotastine Besylate action.

Experimental Workflow for an In Vivo Pharmacokinetic Study

Caption: General workflow of a preclinical pharmacokinetic study.

Conclusion

This technical guide provides a consolidated resource on the in vivo pharmacokinetics of (R)-bepotastine besylate in key preclinical models. The data highlights its systemic absorption after oral administration in dogs and limited brain penetration in rats, consistent with its second-generation antihistamine classification. The provided experimental protocols and visualizations of its mechanism and study workflows offer a practical framework for researchers in the field of allergy and immunology. Further studies are warranted to provide a more complete pharmacokinetic profile, particularly in rodents, to further enhance the translational understanding of this important anti-allergic agent.

References

- 1. scribd.com [scribd.com]

- 2. Non-clinical pharmacology, pharmacokinetics, and safety findings for the antihistamine bepotastine besilate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Non-clinical pharmacology, pharmacokinetics, and safety findings for the antihistamine bepotastine besilate | Semantic Scholar [semanticscholar.org]

- 4. Comparative efficacy and bioequivalence of novel h1-antihistamine bepotastine salts (nicotinate and salicylate) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. UPLC-MS/MS method for determination of bepotastine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

(R)-Bepotastine Besylate: A Multi-Faceted Approach to Allergic Conjunctivitis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

(R)-Bepotastine Besylate, a second-generation topical antihistamine, has emerged as a cornerstone in the management of allergic conjunctivitis. Its clinical efficacy is underpinned by a multi-faceted mechanism of action that extends beyond simple histamine H1 receptor antagonism. This technical guide provides a comprehensive overview of the core scientific principles of (R)-Bepotastine Besylate, detailing its pharmacological profile, summarizing key clinical trial data, and outlining relevant experimental protocols. The inclusion of detailed signaling pathways and experimental workflows aims to equip researchers, scientists, and drug development professionals with the in-depth knowledge required to further explore and innovate in the field of anti-allergic therapies.

Introduction

Allergic conjunctivitis is an inflammatory condition of the ocular surface triggered by an IgE-mediated hypersensitivity response to environmental allergens. The hallmark symptom, ocular itching, is primarily driven by the release of histamine from activated mast cells. (R)-Bepotastine Besylate ophthalmic solution is indicated for the treatment of itching associated with the signs and symptoms of allergic conjunctivitis[1]. This document serves as a technical resource, consolidating critical data and methodologies for the scientific community engaged in the research and development of treatments for allergic conjunctivitis.

Mechanism of Action

(R)-Bepotastine Besylate exerts its therapeutic effects through a combination of distinct pharmacological actions, making it a potent and effective treatment for allergic conjunctivitis.

Selective Histamine H1 Receptor Antagonism

The primary mechanism of action of (R)-Bepotastine Besylate is its potent and selective antagonism of the histamine H1 receptor[1][2]. Upon allergen exposure, IgE cross-linking on the surface of conjunctival mast cells triggers their degranulation and the release of histamine. Histamine then binds to H1 receptors on nerve endings and blood vessels in the conjunctiva, leading to the characteristic symptoms of itching and vasodilation (redness). (R)-Bepotastine Besylate competitively and reversibly binds to these H1 receptors, preventing histamine from exerting its effects and thereby providing rapid relief from ocular itching.

Mast Cell Stabilization

Beyond its antihistaminic activity, (R)-Bepotastine Besylate also exhibits mast cell-stabilizing properties[1][2]. It inhibits the release of histamine and other pro-inflammatory mediators from mast cells. This action is thought to involve the modulation of intracellular calcium levels, a critical step in the degranulation process. By stabilizing mast cells, bepotastine not only addresses the immediate symptoms but also helps to attenuate the ongoing allergic inflammatory cascade.

Inhibition of Eosinophil Migration

The late phase of the allergic response in conjunctivitis is characterized by the infiltration of inflammatory cells, particularly eosinophils. Bepotastine has been shown to inhibit the migration of eosinophils into inflamed tissues. This effect is partly attributed to the suppression of various chemotactic factors and adhesion molecules that are crucial for eosinophil recruitment.

Anti-inflammatory Effects

(R)-Bepotastine Besylate also demonstrates broader anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as Interleukin-5 (IL-5), a key cytokine involved in the maturation, activation, and survival of eosinophils. Furthermore, it can suppress the activity of other inflammatory mediators like leukotrienes.

Signaling Pathways

The multifaceted mechanism of action of (R)-Bepotastine Besylate involves the modulation of several key signaling pathways implicated in the allergic response.

Figure 1: Overview of the allergic cascade and the points of intervention for (R)-Bepotastine Besylate.

Figure 2: Histamine H1 receptor signaling pathway and its inhibition by (R)-Bepotastine Besylate.

Clinical Efficacy and Safety

The clinical development of (R)-Bepotastine Besylate ophthalmic solution has been robust, with numerous Phase III clinical trials demonstrating its efficacy and safety in the treatment of allergic conjunctivitis. A common and rigorous method used in these trials is the Conjunctival Allergen Challenge (CAC) model.

Summary of Clinical Trial Data

The following tables summarize key quantitative data from pivotal clinical trials.

Table 1: Efficacy of (R)-Bepotastine Besylate in Reducing Ocular Itching (CAC Model)

| Clinical Trial Identifier | Treatment Group | N | Mean Change from Baseline in Itching Score (0-4 scale) | Onset of Action (Time to significant relief) | Duration of Action | p-value vs. Placebo |

| NCT00424398 & NCT00586664 (Integrated Analysis)[2] | Bepotastine Besylate 1.5% | 78 | Statistically significant reduction | As early as 3 minutes | At least 8 hours | < 0.0001 |

| Placebo | 79 | - | - | - | - | |

| Macejko et al., 2010[3] | Bepotastine Besylate 1.5% | - | Reduction of ≥ 1.2 units | 15 minutes | At least 8 hours | < 0.0001 |

| Bepotastine Besylate 1.0% | - | Reduction of ≥ 1.2 units | 15 minutes | At least 8 hours | < 0.0001 | |

| Placebo | - | - | - | - | - | |

| Abelson et al., 2009[4] | Bepotastine Besylate 1.5% | 35 | Reduction of 1.0-1.7 units at 8 hours | 15 minutes | At least 8 hours | < 0.001 |

| Bepotastine Besylate 1.0% | 36 | Reduction of 1.0-1.7 units at 8 hours | 15 minutes | At least 8 hours | < 0.001 | |

| Placebo | 36 | - | - | - | - |

Table 2: Efficacy of (R)-Bepotastine Besylate in Reducing Conjunctival Hyperemia (CAC Model)

| Clinical Trial Identifier | Treatment Group | N | Mean Change from Baseline in Hyperemia Score (0-4 scale) | Time Point of Assessment | p-value vs. Placebo |

| Macejko et al., 2010[3] | Bepotastine Besylate 1.5% | - | Statistically significant reduction | Onset of action | ≤ 0.0125 |

| Bepotastine Besylate 1.0% | - | Statistically significant reduction | Onset of action | ≤ 0.0125 | |

| Placebo | - | - | - | - | |

| Abelson et al., 2009[4] | Bepotastine Besylate 1.5% | 35 | Statistically significant reduction | Onset of action | - |

| Bepotastine Besylate 1.0% | 36 | Statistically significant reduction | Onset of action | - | |

| Placebo | 36 | - | - | - |

Table 3: Safety Profile of (R)-Bepotastine Besylate Ophthalmic Solution

| Clinical Trial | Most Common Adverse Events (AEs) | Incidence in Bepotastine Group | Incidence in Placebo Group | Serious AEs Reported |

| Integrated Analysis (NCT00424398 & NCT00586664)[2] | Mild taste sensation, eye irritation, headache, nasopharyngitis | Generally low and comparable to placebo | Generally low | None reported as related to treatment |

| Abelson et al., 2009[4] | Mild taste sensation | 6 patients (1.0%), 4 patients (1.5%) | 3 patients | None |

| Natural Exposure Study (NCT01174823) | AEs were generally transient and mild | - | - | Not specified |

Safety and Tolerability

Across multiple clinical trials, (R)-Bepotastine Besylate ophthalmic solution has been shown to be safe and well-tolerated[2]. The most frequently reported adverse events are generally mild and transient, with a low incidence rate[2].

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of (R)-Bepotastine Besylate and other anti-allergic compounds.

In Vitro Mast Cell Stabilization Assay

This protocol describes a method to assess the ability of a test compound to inhibit the degranulation of mast cells.

Objective: To quantify the inhibitory effect of (R)-Bepotastine Besylate on antigen-induced histamine release from mast cells.

Materials:

-

Rat Peritoneal Mast Cells (RPMCs) or a suitable mast cell line (e.g., RBL-2H3)

-

Sensitizing antibody (e.g., anti-DNP IgE)

-

Antigen (e.g., DNP-HSA)

-

Tyrode's buffer

-

(R)-Bepotastine Besylate solutions of varying concentrations

-

Histamine ELISA kit

-

Microplate reader

Procedure:

-

Mast Cell Sensitization: Incubate RPMCs with an optimal concentration of anti-DNP IgE for 24 hours at 37°C to allow for sensitization.

-

Washing: Gently wash the sensitized cells three times with Tyrode's buffer to remove unbound IgE.

-

Pre-incubation with Test Compound: Resuspend the cells in Tyrode's buffer and pre-incubate with various concentrations of (R)-Bepotastine Besylate or vehicle control for 30 minutes at 37°C.

-

Antigen Challenge: Initiate degranulation by adding DNP-HSA to the cell suspension.

-

Termination of Reaction: After a 30-minute incubation at 37°C, stop the reaction by placing the samples on ice and centrifuging at 400 x g for 5 minutes at 4°C.

-

Histamine Measurement: Collect the supernatant and measure the histamine concentration using a histamine ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of histamine release inhibition for each concentration of (R)-Bepotastine Besylate compared to the vehicle control.

Figure 3: Workflow for the in vitro mast cell stabilization assay.

Eosinophil Chemotaxis Assay

This protocol outlines a method to evaluate the effect of a test compound on the migration of eosinophils towards a chemoattractant.

Objective: To determine the inhibitory effect of (R)-Bepotastine Besylate on eosinophil chemotaxis.

Materials:

-

Isolated human or animal eosinophils

-

Chemoattractant (e.g., eotaxin-1/CCL11 or LTB4)

-

Boyden chamber or similar chemotaxis system with a polycarbonate membrane (e.g., 5 µm pore size)

-

(R)-Bepotastine Besylate solutions of varying concentrations

-

Staining solution (e.g., Diff-Quik)

-

Microscope

Procedure:

-

Cell Preparation: Isolate eosinophils from peripheral blood or peritoneal lavage and resuspend them in assay medium.

-

Pre-incubation: Incubate the eosinophils with different concentrations of (R)-Bepotastine Besylate or vehicle control for 30-60 minutes at 37°C.

-

Assay Setup: Add the chemoattractant to the lower wells of the Boyden chamber. Place the polycarbonate membrane over the lower wells.

-

Cell Addition: Add the pre-incubated eosinophil suspension to the upper wells of the chamber.

-

Incubation: Incubate the chamber for 1-2 hours at 37°C in a humidified incubator to allow for cell migration.

-

Cell Staining and Counting: After incubation, remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane.

-

Quantification: Count the number of migrated eosinophils in several high-power fields under a microscope.

-

Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of (R)-Bepotastine Besylate compared to the vehicle control.

Figure 4: Workflow for the eosinophil chemotaxis assay.

Conjunctival Allergen Challenge (CAC) Model

The CAC model is a standardized clinical research methodology to evaluate the efficacy of anti-allergic ophthalmic medications.

Objective: To induce a controlled allergic conjunctivitis reaction in susceptible individuals to assess the efficacy of (R)-Bepotastine Besylate in preventing or treating the signs and symptoms.

Participant Selection:

-

Subjects with a history of allergic conjunctivitis.

-

Positive skin test to a specific allergen (e.g., grass pollen, cat dander).

-

Demonstrated a positive and reproducible response to a conjunctival allergen challenge during screening visits.

General Procedure:

-

Baseline Assessment: Assess and record baseline ocular signs and symptoms (e.g., itching, redness) using standardized scales (typically 0-4 or 0-5).

-

Instillation of Investigational Product: Instill one drop of (R)-Bepotastine Besylate ophthalmic solution or placebo into each eye. The timing of instillation relative to the allergen challenge is a key variable (e.g., 15 minutes for onset of action, 8-16 hours for duration of action).

-

Allergen Challenge: After the specified time, instill a predetermined concentration of the selected allergen into the conjunctival cul-de-sac of each eye.

-

Post-Challenge Assessments: At specified time points post-challenge (e.g., 3, 5, and 7 minutes for itching; 7, 15, and 20 minutes for redness), subjects and investigators assess and record the severity of ocular signs and symptoms using the same standardized scales.

-

Safety Monitoring: Monitor subjects for any adverse events throughout the study.

Figure 5: General workflow of the Conjunctival Allergen Challenge (CAC) model.

Conclusion

(R)-Bepotastine Besylate is a well-established and effective treatment for allergic conjunctivitis, offering a rapid onset and sustained duration of action. Its clinical success is rooted in a multi-pronged mechanism of action that includes potent histamine H1 receptor antagonism, mast cell stabilization, and anti-inflammatory effects such as the inhibition of eosinophil migration and IL-5 production. The comprehensive data from rigorous clinical trials, particularly those employing the CAC model, provide strong evidence for its efficacy and safety. The experimental protocols and signaling pathway diagrams presented in this guide offer a foundational resource for researchers and drug development professionals, facilitating a deeper understanding of (R)-Bepotastine Besylate and paving the way for future advancements in the treatment of allergic ocular diseases.

References

- 1. Integrated phase III trials of bepotastine besilate ophthalmic solution 1.5% for ocular itching associated with allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Multicenter clinical evaluation of bepotastine besilate ophthalmic solutions 1.0% and 1.5% to treat allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Time to onset and duration of action of the antihistamine bepotastine besilate ophthalmic solutions 1.0% and 1.5% in allergic conjunctivitis: a phase III, single-center, prospective, randomized, double-masked, placebo-controlled, conjunctival allergen challenge assessment in adults and children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Efficacy of bepotastine besilate ophthalmic solution 1.5% for seasonal allergic conjunctivitis: a randomized, placebo-controlled, natural exposure, clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Activity of (R)-Bepotastine Besylate on Mast Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Bepotastine Besylate is a second-generation antihistamine with a multifaceted mechanism of action that extends beyond its potent H1 receptor antagonism. A significant component of its anti-allergic efficacy lies in its ability to stabilize mast cells, thereby inhibiting the release of histamine and other pro-inflammatory mediators. This technical guide provides an in-depth analysis of the in vitro activity of (R)-Bepotastine Besylate on mast cells, presenting key quantitative data, detailed experimental methodologies, and an exploration of the underlying signaling pathways. The information compiled herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of anti-allergic therapeutics.

Introduction

Allergic reactions are primarily initiated by the degranulation of mast cells following exposure to an allergen. This process releases a cascade of inflammatory mediators, including histamine, proteases, and newly synthesized lipid mediators and cytokines, which are responsible for the clinical manifestations of allergic diseases such as allergic rhinitis and conjunctivitis.[1][2] Consequently, agents that can stabilize mast cells and prevent this degranulation are of significant therapeutic interest.

(R)-Bepotastine Besylate is a selective H1 receptor antagonist that also exhibits potent mast cell-stabilizing properties.[3][4] Its dual mechanism of action contributes to its clinical effectiveness in providing rapid and sustained relief from allergic symptoms.[5][6] This guide focuses on the in vitro evidence supporting the mast cell-stabilizing effects of (R)-Bepotastine Besylate.

Quantitative Analysis of Mast Cell Inhibition

The inhibitory activity of (R)-Bepotastine Besylate on mast cell degranulation and mediator release has been quantified in various in vitro models. The following tables summarize the key findings from published studies.

Table 1: Inhibition of Mast Cell Degranulation

| Mast Cell Type | Stimulus | Parameter Measured | (R)-Bepotastine Besylate Concentration | % Inhibition / IC50 | Reference |

| Human Conjunctival Mast Cells | IgE Challenge | Histamine Release | 252 µM | IC50 | [7] |

| Rat Peritoneal Mast Cells | Calcium Ionophore A23187 | Histamine Release | 1 mM | Statistically significant inhibition (p<0.01) | [8] |

| Rat Basophilic Leukemia (RBL-2H3) Cells | Substance P | β-hexosaminidase Release | Not specified | Significant inhibition | [3] |

Table 2: Comparative Inhibitory Effects on Histamine Release from Rat Peritoneal Mast Cells

| Compound | Concentration | % Inhibition of Histamine Release | Reference |

| (R)-Bepotastine Besylate | 1 mM | Significant (p<0.01) | [8] |

| Ketotifen Fumarate | 0.1 mM | Significant | [8] |

| Olopatadine Hydrochloride | Up to 1 mM | No significant inhibition | [8] |

Note: At a high concentration of 10 mM, bepotastine was observed to potentiate histamine release from human conjunctival mast cells.[7]

Experimental Protocols

The following are detailed methodologies for key in vitro assays used to evaluate the mast cell-stabilizing activity of (R)-Bepotastine Besylate.

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay quantifies the release of the granular enzyme β-hexosaminidase, a marker of mast cell degranulation.

3.1.1. Cell Culture and Sensitization:

-

Cell Line: Rat Basophilic Leukemia (RBL-2H3) cells are commonly used.

-

Culture Medium: Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 µg/mL streptomycin, and 100 units/mL penicillin.

-

Seeding: Seed 0.2 mL of a 5 x 10^5 cells/mL suspension in 24-well plates.

-

Sensitization: Add anti-DNP IgE to a final concentration of 0.45 µg/mL and incubate for 24 hours to allow for sensitization of the FcεRI receptors.[8]

3.1.2. Compound Treatment and Degranulation Induction:

-

Washing: Wash the sensitized cells with a suitable buffer, such as Siraganian buffer (5 mM KCl, 0.4 mM MgCl2, 119 mM NaCl, 25 mM PIPES, 40 mM NaOH, pH 7.2) containing glucose, 1 mM CaCl2, and 0.1% Bovine Serum Albumin (BSA).[8]

-

Pre-incubation: Incubate the cells with varying concentrations of (R)-Bepotastine Besylate or vehicle control for a specified period (e.g., 10 minutes at 37°C).[8]

-

Stimulation: Induce degranulation by adding a stimulating agent. Common stimuli include:

-

Incubation: Incubate for a further 10 minutes at 37°C.[8]

-

Stopping the Reaction: Terminate the degranulation process by placing the plate on ice for 10 minutes.[8]

3.1.3. Quantification of β-Hexosaminidase Activity:

-

Sample Collection: Centrifuge the plate to pellet the cells and collect the supernatant.

-

Enzyme Reaction:

-

Transfer 50 µL of the supernatant to a new 96-well plate.

-

Add 50 µL of a substrate solution containing 1 mM p-nitrophenyl N-acetyl-β-D-glucosaminide in 0.1 M citrate buffer (pH 4.5).

-

Incubate at 37°C for 2.5 hours.[8]

-

-

Stopping the Enzyme Reaction: Add 200 µL of a stop buffer (0.1 M carbonate-bicarbonate buffer, pH 10.0).[8]

-

Measurement: Read the absorbance at 405 nm using a microplate reader. The amount of β-hexosaminidase released is proportional to the absorbance.

Histamine Release Assay

This assay directly measures the amount of histamine released from mast cells.

3.2.1. Mast Cell Isolation and Treatment:

-

Source: Peritoneal mast cells can be isolated from rats.

-

Pre-incubation: Pre-incubate the isolated mast cells with (R)-Bepotastine Besylate or other H1 antagonists for 120 minutes.[8]

-

Stimulation: Add calcium ionophore A23187 and incubate for an additional 10 minutes at 37°C.[8]

3.2.2. Histamine Quantification:

-

Sample Collection: Collect the culture media after the incubation period.

-

Measurement: Measure the histamine content in the media using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.[8]

Signaling Pathways in Mast Cell Activation and Inhibition by (R)-Bepotastine Besylate

The mast cell-stabilizing effect of (R)-Bepotastine Besylate is believed to be mediated through the modulation of intracellular signaling cascades that are critical for degranulation.

IgE-Mediated Mast Cell Activation Pathway

The classical pathway of mast cell activation is initiated by the cross-linking of IgE antibodies bound to the high-affinity IgE receptor (FcεRI) on the mast cell surface. This event triggers a signaling cascade that ultimately leads to the release of inflammatory mediators. The precise mechanism by which bepotastine interferes with this pathway is thought to involve the modulation of intracellular calcium levels.[9]

Caption: IgE-Mediated Mast Cell Activation and Proposed Inhibition by (R)-Bepotastine Besylate.

Substance P-Induced Mast Cell Degranulation

Bepotastine has also been shown to inhibit mast cell degranulation induced by Substance P, a neuropeptide involved in neurogenic inflammation. This suggests that bepotastine may act on pathways distinct from the IgE-dependent cascade.[3]

References

- 1. researchgate.net [researchgate.net]

- 2. Treatment of allergic conjunctivitis with bepotastine besilate ophthalmic solution 1.5% - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Functional Aspect of Antihistamines: The Impact of Bepotastine Besilate on Substance P-Induced Events - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Non-clinical pharmacology, pharmacokinetics, and safety findings for the antihistamine bepotastine besilate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Integrated phase III trials of bepotastine besilate ophthalmic solution 1.5% for ocular itching associated with allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Time to onset and duration of action of the antihistamine bepotastine besilate ophthalmic solutions 1.0% and 1.5% in allergic conjunctivitis: a phase III, single-center, prospective, randomized, double-masked, placebo-controlled, conjunctival allergen challenge assessment in adults and children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. iovs.arvojournals.org [iovs.arvojournals.org]

- 8. 2.6. Mast Cell Degranulation Assay [bio-protocol.org]

- 9. Measuring Mast Cell Mediator Release - PMC [pmc.ncbi.nlm.nih.gov]

(R)-Bepotastine Besylate: A Multifaceted Approach to Attenuating Eosinophilic Inflammation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-Bepotastine Besylate, a second-generation histamine H1 receptor antagonist, demonstrates a robust and multifaceted inhibitory effect on eosinophils, key effector cells in allergic inflammation. Beyond its primary antihistaminic activity, (R)-Bepotastine Besylate directly and indirectly modulates eosinophil function through several distinct mechanisms. These include the potent inhibition of eosinophil migration and tissue infiltration, suppression of critical eosinophil-activating cytokines such as Interleukin-5 (IL-5), and stabilization of mast cells, thereby reducing the release of eosinophil-attracting mediators. This technical guide consolidates preclinical and clinical findings, details the experimental methodologies used to elucidate these effects, and visualizes the key pathways and workflows, providing a comprehensive resource for researchers and drug development professionals in the field of allergy and immunology.

Introduction

Eosinophils are granulocytic leukocytes that play a central role in the pathogenesis of allergic diseases, including allergic rhinitis, asthma, and allergic conjunctivitis.[1] Upon activation, eosinophils release a range of pro-inflammatory mediators, including cytotoxic granule proteins, cytokines, and chemokines, which contribute to tissue damage, inflammation, and the late-phase allergic response.[1][2] Consequently, therapeutic strategies aimed at inhibiting eosinophil recruitment and activation are of significant interest in the management of allergic conditions.

(R)-Bepotastine Besylate is a topically active antiallergic agent with a dual mechanism of action: it is a highly selective histamine H1 receptor antagonist and a mast cell stabilizer.[3][4] This dual activity provides immediate relief from the early-phase allergic reaction. However, extensive non-clinical and clinical research has revealed that the therapeutic efficacy of (R)-Bepotastine Besylate extends to the late-phase allergic response, largely through its profound effects on eosinophils.[5][6] This guide provides an in-depth examination of these anti-eosinophilic properties.

Mechanisms of Action on Eosinophils

(R)-Bepotastine Besylate exerts its influence on eosinophils through a combination of direct and indirect actions, targeting multiple stages of the eosinophilic inflammatory cascade.

Inhibition of Eosinophil Migration and Chemotaxis

A primary mechanism by which (R)-Bepotastine Besylate mitigates eosinophilic inflammation is by directly inhibiting the migration of eosinophils to inflammatory sites.[7][8] This has been demonstrated in both in vitro and in vivo models.

-

In Vitro Inhibition of Chemotaxis: Studies have shown that bepotastine dose-dependently inhibits eosinophil chemotaxis induced by key chemoattractants such as leukotriene B4 (LTB4).[9][10]

-

In Vivo Suppression of Tissue Infiltration: In animal models of allergic conjunctivitis, topical administration of bepotastine besilate has been shown to significantly suppress the infiltration of eosinophils into conjunctival tissue induced by platelet-activating factor (PAF).[7][11]

Suppression of Pro-Eosinophilic Cytokines

(R)-Bepotastine Besylate has been shown to inhibit the production of Interleukin-5 (IL-5), a critical cytokine for the differentiation, maturation, activation, and survival of eosinophils.[3][5][12] By suppressing IL-5 biosynthesis, bepotastine can reduce the overall eosinophil load and their responsiveness in allergic inflammation.[13]

Mast Cell Stabilization

In addition to its direct effects on eosinophils, (R)-Bepotastine Besylate is a potent mast cell stabilizer.[4][7] By preventing the degranulation of mast cells, it inhibits the release of a wide array of pre-formed and newly synthesized mediators, including histamine, leukotrienes, and cytokines that are potent chemoattractants for eosinophils.[4] This upstream action effectively reduces the chemotactic signals that drive eosinophil recruitment to the site of an allergic reaction.

Quantitative Data on Eosinophil Inhibition

The following tables summarize the key quantitative findings from preclinical studies investigating the effect of (R)-Bepotastine Besylate on eosinophil function.

Table 1: In Vitro Inhibition of Eosinophil Chemotaxis

| Chemoattractant | Bepotastine Concentration | % Inhibition of Chemotaxis | Species | Source |

| Leukotriene B4 (LTB4) | 0.1 mM | 18.6% | Guinea Pig | [9] |

| Leukotriene B4 (LTB4) | 1 mM | 69.3% | Guinea Pig | [9] |

Table 2: In Vivo Inhibition of Eosinophil Infiltration in Allergic Conjunctivitis Model

| Inducing Agent | Bepotastine Besilate Concentration | Outcome | Species | Source |

| Platelet-Activating Factor (PAF) | 1.0% (topical) | More effective suppression of eosinophil infiltration than ketotifen 0.05% | Guinea Pig | [7] |

Table 3: Inhibition of IL-5 Production

| Cell Type | Stimulant | Bepotastine Concentration | Outcome | Source |

| Human Peripheral Blood Mononuclear Cells | Dermatophagoides farinae (Df) | 10 µM | Significant inhibition of IL-5 production | [13] |

| Human Peripheral Blood Mononuclear Cells | Dermatophagoides farinae (Df) | 100 µM | Significant inhibition of IL-5 production | [13] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following sections describe the key experimental protocols used in the cited studies.

In Vitro Eosinophil Chemotaxis Assay

This assay quantifies the directed migration of eosinophils towards a chemoattractant.

-

Eosinophil Isolation: Eosinophils are isolated from the peritoneal fluid of guinea pigs.[7]

-

Chemotaxis Chamber: A Boyden chamber or a similar multi-well chemotaxis chamber is used. The chamber consists of two compartments separated by a microporous membrane.

-

Assay Setup: The lower compartment is filled with a solution containing the chemoattractant (e.g., Leukotriene B4). The upper compartment is loaded with the isolated eosinophil suspension, pre-incubated with varying concentrations of bepotastine or a vehicle control.[9]

-

Incubation: The chamber is incubated to allow for eosinophil migration through the membrane towards the chemoattractant.

-

Quantification: The number of eosinophils that have migrated to the lower side of the membrane is counted using microscopy. The percentage inhibition is calculated by comparing the number of migrated cells in the bepotastine-treated groups to the vehicle control group.

In Vivo PAF-Induced Eosinophil Infiltration Model

This animal model assesses the ability of a compound to inhibit eosinophil recruitment in the conjunctiva.

-

Animal Model: The study is conducted using guinea pigs.[7]

-

Drug Administration: Animals are pre-treated with topical administration of bepotastine besilate ophthalmic solution (e.g., 1.0%) or a comparator/vehicle into the conjunctival sac.[7]

-

Induction of Inflammation: After a set pre-treatment time, inflammation is induced by a subconjunctival injection of Platelet-Activating Factor (PAF).[7]

-

Tissue Collection and Analysis: After a specified period, the animals are euthanized, and the conjunctival tissue is excised, fixed, and processed for histological analysis.

-

Eosinophil Quantification: Tissue sections are stained (e.g., with hematoxylin and eosin), and the number of infiltrated eosinophils within the conjunctival tissue is counted under a microscope. The effectiveness of bepotastine is determined by comparing the eosinophil counts in the treated group to the control group.[7]

IL-5 Production Assay from Human Peripheral Blood Mononuclear Cells (PBMCs)

This assay measures the effect of bepotastine on the production of a key eosinophil-activating cytokine.

-

PBMC Isolation: PBMCs are isolated from the blood of atopic donors using density gradient centrifugation.[13]

-

Cell Culture and Stimulation: The isolated PBMCs are cultured in a suitable medium. To induce IL-5 production, the cells are stimulated with a relevant allergen, such as Dermatophagoides farinae (Df) extract.[13]

-

Drug Treatment: Varying concentrations of bepotastine are added to the cell cultures, either simultaneously with the allergen or at a pre-incubation time before stimulation.[13]

-

Supernatant Collection: After an incubation period (e.g., 24-48 hours), the cell culture supernatants are collected.

-

IL-5 Quantification: The concentration of IL-5 in the supernatants is measured using a sensitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA). The inhibitory effect of bepotastine is determined by comparing the IL-5 levels in the treated cultures to the stimulated control cultures.

Visualizing the Pathways and Processes

The following diagrams, created using the DOT language, illustrate the key mechanisms and experimental workflows discussed.

Caption: Mechanism of (R)-Bepotastine Besylate's anti-eosinophilic action.

Caption: Workflow for the in vitro eosinophil chemotaxis assay.

Caption: Experimental workflow for the in vivo eosinophil infiltration model.

Clinical Relevance and Future Directions

The potent anti-eosinophilic effects of (R)-Bepotastine Besylate observed in preclinical models are clinically significant. The late-phase reaction in allergic conjunctivitis is characterized by the infiltration of eosinophils, leading to sustained inflammation and symptoms.[1] By inhibiting eosinophil migration and activation, (R)-Bepotastine Besylate likely contributes to the reduction of late-phase signs and symptoms, complementing its immediate relief of itching and redness through H1 receptor antagonism.[14][15]

Clinical trials have consistently demonstrated the efficacy of bepotastine besilate ophthalmic solution in reducing ocular itching, the hallmark symptom of allergic conjunctivitis.[15] While these studies primarily focus on patient-reported outcomes and investigator-assessed signs like hyperemia, the underlying suppression of eosinophilic inflammation is a key contributor to its overall therapeutic benefit.[2][14] For instance, studies have shown that bepotastine can also alleviate non-ocular symptoms associated with allergic conjunctivitis, such as nasal symptoms, which may be partly due to the systemic absorption and its anti-inflammatory properties.[12][16]

Future research could focus on clinical studies that directly measure eosinophil counts or specific eosinophil-derived biomarkers in the tear film or conjunctival scrapings of patients treated with (R)-Bepotastine Besylate. Such studies would provide direct clinical evidence to further substantiate the anti-eosinophilic mechanisms demonstrated in preclinical models and enhance our understanding of its comprehensive anti-allergic profile.

Conclusion

(R)-Bepotastine Besylate is more than a simple antihistamine. Its pharmacological profile reveals a sophisticated, multi-pronged attack on the allergic inflammatory cascade, with the eosinophil as a key target. Through the direct inhibition of eosinophil chemotaxis, suppression of IL-5, and indirect reduction of eosinophil-attracting mediators via mast cell stabilization, (R)-Bepotastine Besylate stands out as a comprehensive therapeutic agent for managing allergic conditions. The data and methodologies presented in this guide underscore its potent anti-eosinophilic properties, providing a solid foundation for its clinical use and for future research in the development of advanced anti-allergic therapies.

References

- 1. Bepotastine besilate ophthalmic solution 1.5% for alleviating nasal symptoms in patients with allergic conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Treatment of allergic conjunctivitis with bepotastine besilate ophthalmic solution 1.5% - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Bepotastine salicylate? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. Non-clinical pharmacology, pharmacokinetics, and safety findings for the antihistamine bepotastine besilate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bepotastine besilate, a highly selective histamine H(1) receptor antagonist, suppresses vascular hyperpermeability and eosinophil recruitment in in vitro and in vivo experimental allergic conjunctivitis models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ophthalmologytimes.com [ophthalmologytimes.com]

- 9. iovs.arvojournals.org [iovs.arvojournals.org]

- 10. Critical appraisal of bepotastine in the treatment of ocular itching associated with allergic conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Efficacy and Toxicity Evaluation of Bepotastine Besilate 1.5% Preservative-Free Eye Drops Vs Olopatadine Hydrochloride 0.2% Bak-Preserved Eye Drops in Patients with Allergic Conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Novel Anti-Allergic Drug, Betotastine Besilate, Suppresses Interleukin-5 Production by Human Peripheral Blood Mononuclear Cells [jstage.jst.go.jp]

- 14. dovepress.com [dovepress.com]

- 15. Multicenter clinical evaluation of bepotastine besilate ophthalmic solutions 1.0% and 1.5% to treat allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Bepotastine besilate ophthalmic solution 1.5% for alleviating nasal symptoms in patients with allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of (R)-Bepotastine Besylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Bepotastine Besylate is a second-generation antihistamine distinguished by its potent and selective histamine H1 receptor antagonism, coupled with a range of anti-allergic properties. This technical guide provides an in-depth overview of the preclinical data for (R)-Bepotastine Besylate, focusing on its pharmacology, pharmacokinetics, and toxicology. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the development of anti-allergic therapeutics. All quantitative data are summarized in structured tables, and detailed methodologies for key experiments are provided. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the compound's preclinical profile.

Introduction

(R)-Bepotastine Besylate is a piperidine derivative that has demonstrated efficacy in the management of allergic conditions such as allergic rhinitis and urticaria.[1][2] Its mechanism of action extends beyond simple histamine H1 receptor blockade, encompassing mast cell stabilization and inhibition of eosinophil migration, positioning it as a multi-faceted anti-allergic agent.[1][3][4] A favorable safety profile, including low penetration of the blood-brain barrier, suggests a reduced potential for sedative effects commonly associated with first-generation antihistamines.[1][5] This guide synthesizes the available preclinical data to provide a thorough understanding of the pharmacological, pharmacokinetic, and toxicological characteristics of (R)-Bepotastine Besylate.

Pharmacology

The pharmacological activity of (R)-Bepotastine Besylate is characterized by its high affinity and selectivity for the histamine H1 receptor, as well as its broader anti-inflammatory and anti-allergic effects.

Mechanism of Action

(R)-Bepotastine Besylate is a selective antagonist of the histamine H1 receptor.[1] By blocking the action of histamine at these receptors, it mitigates the classic symptoms of allergic reactions, such as increased vascular permeability, pruritus, and smooth muscle contraction.[3][6] Beyond its direct antihistaminic activity, (R)-Bepotastine Besylate exhibits several other anti-allergic properties:

-

Mast Cell Stabilization: It inhibits the degranulation of mast cells, thereby preventing the release of histamine and other inflammatory mediators.[3]

-

Inhibition of Eosinophil Infiltration: The compound has been shown to suppress the migration of eosinophils to sites of inflammation, a key component of the late-phase allergic response.[3][7]

-

Inhibition of Inflammatory Mediators: It has been reported to inhibit the production and activity of other pro-inflammatory substances, including interleukin-5 (IL-5), leukotriene B4 (LTB4), and leukotriene D4 (LTD4).[1]

These multiple mechanisms of action contribute to its overall efficacy in attenuating the allergic cascade.

Receptor Binding Affinity

(R)-Bepotastine Besylate demonstrates high selectivity for the histamine H1 receptor with negligible affinity for other receptors, minimizing the potential for off-target side effects.[1]

Table 1: Receptor Binding Profile of (R)-Bepotastine Besylate

| Receptor | Binding Affinity | Reference |

| Histamine H1 | High | [1] |

| Histamine H3 | Negligible | [1] |

| α1-Adrenergic | Negligible | [1] |

| α2-Adrenergic | Negligible | [1] |

| β-Adrenergic | Negligible | [1] |

| Serotonin (5-HT2) | Negligible | [1] |

| Muscarinic | Negligible | [1] |

| Benzodiazepine | Negligible | [1] |

In Vitro and In Vivo Efficacy

Preclinical studies have consistently demonstrated the anti-allergic effects of (R)-Bepotastine Besylate in various models.

Table 2: Summary of Preclinical Efficacy Data for (R)-Bepotastine Besylate

| Assay | Model | Key Findings | Reference |

| Histamine-Induced Vascular Permeability | Guinea Pig | Dose-dependent inhibition. 1.0% solution more effective than 0.1% olopatadine. | [3][7] |

| Passive Cutaneous Anaphylaxis | Guinea Pig | Dose-dependent inhibition. 1.0% solution more effective than 0.025% levocabastine. | [1][7] |

| Mast Cell Degranulation | Rat Peritoneal Mast Cells (in vitro) | Inhibition of histamine release stimulated by ionophore A23187. | [7] |

| Eosinophil Chemotaxis | Guinea Pig Peritoneal Eosinophils (in vitro) | Inhibition of leukotriene B4-induced chemotaxis. | [7] |

| Platelet-Activating Factor (PAF)-Induced Eosinophil Infiltration | Guinea Pig Conjunctiva | 1.0% solution more effective at suppressing eosinophil infiltration than 0.05% ketotifen. | [7] |

| Itching Models | Mouse | Oral administration inhibited the frequency and duration of scratching behavior. | [1] |

Pharmacokinetics

The pharmacokinetic profile of (R)-Bepotastine Besylate has been evaluated in several preclinical species. While specific quantitative data for Cmax, Tmax, AUC, and half-life in rats and dogs were not available in the public domain searches, general characteristics have been reported.

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: (R)-Bepotastine Besylate is absorbed after administration, with systemic exposure being dose-proportional.

-

Distribution: A key characteristic is its low penetration of the blood-brain barrier. Following a 3 mg/kg intravenous dose in rats, the concentration of bepotastine in the brain was found to be significantly lower than in plasma, which is predictive of a reduced sedative effect.[1][5]

-

Metabolism: (R)-Bepotastine Besylate undergoes minimal metabolism by cytochrome P450 (CYP) enzymes in humans.[8] While it appears to be a substrate for CYP450 in rodents, it does not significantly inhibit human CYP450 enzymes.[5]

-

Excretion: The primary route of elimination is through urinary excretion, with a substantial portion of the drug being excreted unchanged.[5][8] In both rats and dogs, the test article is primarily excreted in the feces and urine.[5]

Table 3: Preclinical Pharmacokinetic Profile of (R)-Bepotastine Besylate

| Parameter | Species | Route | Finding | Reference |

| Distribution | Rat | Intravenous (3 mg/kg) | Low brain penetration (AUCbrain/AUCplasma ratio of 0.069). | [5] |

| Excretion | Rat, Dog | Not Specified | Primarily excreted in feces and urine. | [5] |

Note: Detailed quantitative pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) for preclinical species were not available in the reviewed literature.

Toxicology

A comprehensive set of toxicology studies has been conducted to establish the safety profile of (R)-Bepotastine Besylate.

Table 4: Summary of Preclinical Toxicology Data for (R)-Bepotastine Besylate

| Study Type | Species | Duration | Key Findings | NOAEL (No-Observed-Adverse-Effect Level) | Reference |

| Carcinogenicity | Mouse | 21 months | No significant induction of neoplasms. | 18.7 - 19.9 mg/kg/day | [5] |

| Carcinogenicity | Rat | 24 months | No significant induction of neoplasms. | 9.58 - 9.8 mg/kg/day | [5] |

| Ocular Toxicity | Dog | 26 weeks | Well-tolerated at therapeutic doses. | 1.5% bepotastine besilate given 4 times a day. | [5] |

| Fertility and Early Embryonic Development | Rat | - | No adverse effects on fertility or reproduction at doses up to 200 mg/kg/day. | 200 mg/kg/day | [8] |

| General Toxicology | Animal Models | Multiple | No significant effects on respiratory, circulatory, central nervous, digestive, or urinary systems. | Not specified | [1] |

Experimental Protocols

Detailed methodologies for key preclinical experiments are crucial for the interpretation and replication of study results.

Histamine-Induced Vascular Permeability in Guinea Pigs

This in vivo assay evaluates the ability of (R)-Bepotastine Besylate to inhibit the increase in vascular permeability induced by histamine.

Materials:

-

Male Hartley guinea pigs

-

Histamine dihydrochloride solution

-

(R)-Bepotastine Besylate solution at various concentrations

-

Evans blue dye (e.g., 2% in saline)

-

Saline solution (0.9% NaCl)

-

Anesthetic agent

Procedure:

-

Guinea pigs are anesthetized.

-

The dorsal area is shaved carefully.

-

Animals are pre-treated with (R)-Bepotastine Besylate or vehicle, typically via topical or oral administration, at a specified time before the histamine challenge.

-

Evans blue dye is injected intravenously to act as a tracer for plasma extravasation.

-

Immediately after the dye injection, intradermal injections of histamine solution are administered at multiple sites on the shaved dorsal skin. A saline injection serves as a negative control.

-

After a defined period (e.g., 30 minutes), the animals are euthanized.

-

The skin sites are excised, and the extravasated Evans blue dye is extracted from the tissue using a suitable solvent (e.g., formamide).

-

The amount of extracted dye is quantified spectrophotometrically at a wavelength of approximately 620 nm.

-

The inhibitory effect of (R)-Bepotastine Besylate is calculated by comparing the amount of dye extravasation in the drug-treated group to the vehicle-treated group.

Mast Cell Stabilization Assay (in vitro)

This assay assesses the ability of (R)-Bepotastine Besylate to inhibit the degranulation of mast cells and the subsequent release of histamine.

Materials:

-

Rat peritoneal mast cells (harvested from male Wistar rats)

-

(R)-Bepotastine Besylate solution at various concentrations

-

Mast cell secretagogue (e.g., compound 48/80 or calcium ionophore A23187)

-

Buffer solution (e.g., Tyrode's buffer)

-

Reagents for histamine quantification (e.g., o-phthalaldehyde for fluorometric assay)

Procedure:

-

Rat peritoneal mast cells are harvested by peritoneal lavage with a suitable buffer.

-

The cells are purified and resuspended in buffer.

-

The mast cell suspension is pre-incubated with various concentrations of (R)-Bepotastine Besylate or vehicle for a specified time at 37°C.

-

Mast cell degranulation is induced by adding a secretagogue (e.g., compound 48/80).

-

The reaction is stopped by placing the tubes on ice.

-

The cell suspension is centrifuged to separate the supernatant (containing released histamine) from the cell pellet.

-

The histamine content in the supernatant is measured using a fluorometric or enzymatic assay.

-

Total histamine content is determined by lysing an aliquot of the cell suspension.

-

The percentage of histamine release is calculated, and the inhibitory effect of (R)-Bepotastine Besylate is determined.

Visualizations

Diagrams illustrating key pathways and workflows provide a visual summary of the preclinical evaluation of (R)-Bepotastine Besylate.

Signaling Pathway of (R)-Bepotastine Besylate's Anti-Allergic Action

Caption: Mechanism of action of (R)-Bepotastine Besylate in the allergic response.

Experimental Workflow for Histamine-Induced Vascular Permeability Assay

Caption: Workflow for the histamine-induced vascular permeability assay.

Conclusion

The preclinical data for (R)-Bepotastine Besylate strongly support its profile as a potent and selective H1 receptor antagonist with additional anti-allergic properties. Its efficacy in various in vitro and in vivo models of allergy, combined with a favorable safety profile characterized by low CNS penetration and a high therapeutic index, underscores its potential as a valuable therapeutic agent for allergic disorders. The detailed experimental protocols and visual aids provided in this guide are intended to support further research and development in the field of anti-allergic drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. researchgate.net [researchgate.net]

- 5. Non-clinical pharmacology, pharmacokinetics, and safety findings for the antihistamine bepotastine besilate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetic Modeling of Bepotastine for Determination of Optimal Dosage Regimen in Pediatric Patients with Allergic Rhinitis or Urticaria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pi.bausch.com [pi.bausch.com]

(R)-Bepotastine Besylate molecular structure and properties

An In-depth Technical Guide to (R)-Bepotastine Besylate

Introduction

(R)-Bepotastine Besylate is the besylate salt of the (R)-enantiomer of Bepotastine. While the commercially available drug, Bepotastine Besylate, is the (S)-enantiomer, this guide focuses on the molecular and pharmacological properties of the (R)-isomer. Bepotastine is a second-generation antihistamine and mast cell stabilizer used in the treatment of allergic conditions such as allergic rhinitis and urticaria.[1][2] It functions as a selective histamine H1 receptor antagonist.[3][4] This document provides a comprehensive overview of its molecular structure, physicochemical properties, mechanism of action, and synthesis.

Molecular Structure and Identification

(R)-Bepotastine Besylate is chemically designated as 4-[(R)-(4-Chlorophenyl)-2-pyridinylmethoxy]-1-piperidinebutanoic acid monobenzenesulfonate. It is an organic salt formed from the combination of (R)-Bepotastine and benzenesulfonic acid.

Chemical Structure

Caption: Molecular Structure of (R)-Bepotastine Besylate.

Physicochemical Properties

The following table summarizes the key physicochemical properties of (R)-Bepotastine Besylate.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₇H₃₁ClN₂O₆S | [5] |

| Molecular Weight | 547.06 g/mol | [5][6] |

| Appearance | White to pale yellowish crystalline powder | [6][7] |

| Melting Point | 161-163 °C | [6][8] |

| Solubility | Very soluble in certain organic solvents, sparingly soluble in others. | [9] |

| Optical Rotation | [α]/D 4.5 to 6.5°, c = 1 in methanol (Note: This is for the S-isomer, specific data for R-isomer may differ) | [2] |

| CAS Number | 190730-42-8 | [5] |

Pharmacological Profile

Mechanism of Action

Bepotastine exerts its therapeutic effects through a multi-faceted mechanism of action, primarily as a potent and selective histamine H1 receptor antagonist.[3][10] This action blocks the effects of histamine, a key mediator in allergic reactions, thereby alleviating symptoms such as itching.[10][11] Additionally, Bepotastine stabilizes mast cells, inhibiting the release of histamine and other pro-inflammatory mediators.[4][10] It also suppresses the migration of eosinophils into inflamed tissues, which helps to reduce the late-phase allergic inflammatory response.[4][11]

Caption: Signaling Pathway of Bepotastine's Anti-Allergic Action.

Pharmacokinetics

Following topical ophthalmic administration, Bepotastine Besylate is absorbed systemically to a limited extent.[7] Peak plasma concentrations are typically reached within 1 to 2 hours post-instillation.[7] The primary route of elimination is through urinary excretion, with a significant portion of the drug excreted unchanged.[7] Metabolism by cytochrome P450 enzymes is minimal.[7]

| Pharmacokinetic Parameter | Value | Reference(s) |

| Time to Peak Plasma Concentration (Tmax) | ~1-2 hours (ophthalmic) | [7] |

| Route of Elimination | Primarily urinary excretion | [7] |

| Metabolism | Minimal metabolism via CYP enzymes | [7] |

| Excretion | Approximately 75-90% excreted unchanged in urine | [7] |

Synthesis and Manufacturing

The synthesis of Bepotastine Besylate involves a multi-step process. A common approach involves the condensation of an optically resolved piperidine derivative with a butyric acid derivative, followed by hydrolysis and salt formation.

Experimental Protocol for Synthesis

A representative synthesis of Bepotastine Besylate involves the following key steps, as described in the literature:

-

Preparation of (S)-(4-chlorophenyl)(pyridin-2-yl)methyl 2,2,2-trichloroacetimidate: (S)-(4-chlorophenyl)(pyridin-2-yl)methanol is reacted with 2,2,2-trichloroacetonitrile.[12]

-

Condensation: The resulting product is condensed with ethyl 4-(4-hydroxypiperidin-1-yl)butanoate to yield ethyl 4-[4-[(S)-(4-chlorophenyl)(pyridin-2-yl)methoxy]piperidin-1-yl]butanoate.[12]

-

Hydrolysis: The ester is then hydrolyzed to form Bepotastine.[12]

-

Salt Formation: Finally, Bepotastine is treated with benzenesulfonic acid to produce Bepotastine Besylate.[12][13]

The optical resolution of the key piperidine intermediate is a critical step to ensure the desired stereoisomer is obtained with high purity.[13][14]

Caption: General Synthetic Workflow for Bepotastine Besylate.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a primary analytical technique used for the determination of purity and assay of Bepotastine Besylate.[2] Chiral HPLC methods are essential for separating and quantifying the (R) and (S) enantiomers to ensure the stereochemical purity of the final product.

Safety and Handling

(R)-Bepotastine Besylate is suspected of damaging the unborn child and requires careful handling.[2][15] Appropriate personal protective equipment should be used, and the substance should be handled in a well-ventilated area.[15] Store in a desiccated environment at -20°C.[2]

Conclusion

(R)-Bepotastine Besylate is a well-characterized antihistamine with a multi-faceted mechanism of action that makes it effective in the management of allergic conditions. Its synthesis requires careful control of stereochemistry to ensure the desired enantiomer is produced with high purity. The information presented in this guide provides a comprehensive technical overview for researchers and professionals in the field of drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Bepotastine besilate = 98 HPLC 190786-44-8 [sigmaaldrich.com]

- 3. Bepotastine Besilate | C27H31ClN2O6S | CID 164521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. centaurpharma.com [centaurpharma.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. newdrugapprovals.org [newdrugapprovals.org]

- 7. pi.bausch.com [pi.bausch.com]

- 8. Bepotastine Besilate | CAS#:190786-44-8 | Chemsrc [chemsrc.com]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. What is the mechanism of Bepotastine salicylate? [synapse.patsnap.com]

- 11. Bepotastine besilate : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 12. A New Synthetic Method of Bepotastine Besilate [cjph.com.cn]

- 13. WO2019073486A1 - Improved process for the manufacture of bepotastine and its besilate salt - Google Patents [patents.google.com]

- 14. US20140046068A1 - Method of synthesizing bepotastine or benzenesulfonic acid salt thereof and intermediates used therein - Google Patents [patents.google.com]

- 15. Bepotastine Besilate | 190786-44-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

A Technical Guide to the Discovery and Development of Bepotastine Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bepotastine is a second-generation antihistamine renowned for its efficacy in treating allergic conditions, most notably allergic conjunctivitis. The commercially available form, bepotastine besilate, is the enantiomerically pure S-(+)-enantiomer. This technical guide provides a comprehensive examination of the discovery, development, and pharmacological characteristics of bepotastine enantiomers. It delves into the rationale for single-enantiomer drug development, the synthetic pathways and chiral separation techniques, and the multifaceted mechanism of action of the active S-(+)-enantiomer. While direct comparative data between the enantiomers and the racemic mixture are limited in publicly available literature, this guide synthesizes the existing evidence to provide a thorough understanding for researchers and drug development professionals.

Introduction: The Strategic Imperative for Enantiomer-Specific Development

Many therapeutic agents are chiral molecules, existing as non-superimposable mirror images known as enantiomers. Although they share similar physical and chemical properties, enantiomers can exhibit significant differences in their pharmacological and toxicological profiles. This has prompted a shift in drug development towards single-enantiomer formulations to enhance therapeutic efficacy and minimize adverse effects. Bepotastine is a prime example of this paradigm, with the S-(+)-enantiomer being specifically developed and marketed.[1] This decision underscores the critical role of stereochemistry in modern drug design. The S-(+)-enantiomer of bepotastine has been shown to possess the desired pharmacological activities, including histamine H1 receptor antagonism, mast cell stabilization, and inhibition of eosinophil migration.[1] The R-(-)-enantiomer is generally considered to be less active.[1]

Synthesis and Chiral Separation of Bepotastine Enantiomers

The synthesis of bepotastine is a multi-step process with a key challenge in the stereospecific production of the pharmacologically active S-(+)-enantiomer. A critical intermediate in this synthesis is (S)-(4-chlorophenyl)(pyridin-2-yl)methanol. This chiral alcohol serves as a foundational block for constructing the rest of the bepotastine molecule, which typically involves coupling with a piperidine derivative and subsequent addition of the butanoic acid side chain.

The industrial production of the S-(+)-enantiomer has largely relied on chiral resolution of a racemic mixture of 4-[(4-chlorophenyl)(2-pyridyl)methoxy]piperidine. Various chiral resolving agents have been employed, including L-(+)-Tartaric acid and Dibenzoyl D-(-)-tartaric acid.[2]

Experimental Protocol: Chiral Separation of Bepotastine Enantiomers by HPLC

The separation and quantification of bepotastine enantiomers are crucial for both analytical and preparative applications. High-Performance Liquid Chromatography (HPLC) is the most commonly employed method.

Method 1: Reversed-Phase HPLC

-

Column: A chiral stationary phase, such as a ULTRON ES-CD (chiral-CD) column (6.0 mm × 150 mm, 5 µm), is typically used.[1][3]

-

Mobile Phase: A common mobile phase consists of a mixture of an aqueous buffer, such as 0.02 mol/L potassium dihydrogen phosphate, and an organic modifier like acetonitrile in a 75:25 ratio.[1][3]

-

Flow Rate: A flow rate of approximately 0.8 mL/min is often utilized.[1][3]

-

Detection: UV detection at a wavelength of 225 nm is suitable for monitoring the elution of the enantiomers.[1][3]

-

Column Temperature: The column is typically maintained at 35°C.[1][3]

Method 2: Normal-Phase HPLC

-

Column: A silica gel column with a surface coating of amylose-tris-(3,5-xylyl carbamate), such as a ChiralpakAD-H column, can be used.[4]

-

Mobile Phase: A mixture of n-hexane and ethanol, often with an alkaline additive like monoethanolamine (e.g., 87:13:0.1 v/v/v).[4]

-

Detection: UV detection at a wavelength of 260 nm.[4]

Workflow for Chiral HPLC Separation

Caption: Workflow for the chiral separation of bepotastine enantiomers using HPLC.

Pharmacological Profile of Bepotastine Enantiomers

The therapeutic effects of bepotastine are primarily attributed to the S-(+)-enantiomer. Its mechanism of action is multi-faceted, targeting key pathways in the allergic response.

Mechanism of Action

Bepotastine besilate, the S-(+)-enantiomer, exerts its anti-allergic effects through several mechanisms:

-

Histamine H1 Receptor Antagonism: It is a potent and selective antagonist of the histamine H1 receptor.[1][5][6] By blocking this receptor, it prevents the downstream signaling cascade initiated by histamine, thereby mitigating allergic symptoms such as itching and vasodilation.[7]

-

Mast Cell Stabilization: Bepotastine stabilizes mast cells, which inhibits the release of histamine and other pro-inflammatory mediators.[1][6][7] This action is crucial in preventing the early-phase allergic response. The precise intracellular signaling pathway for this effect is thought to involve the modulation of intracellular calcium levels.[1]

-

Inhibition of Eosinophil Migration: In the late phase of an allergic reaction, bepotastine inhibits the migration of eosinophils to the site of inflammation, which helps in reducing chronic allergic symptoms.[1][5]

Bepotastine's Multi-Target Anti-Allergic Action

References

- 1. benchchem.com [benchchem.com]

- 2. WO2019073486A1 - Improved process for the manufacture of bepotastine and its besilate salt - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. CN105092751A - Method for separating and measuring Bepotastine Besilate optical isomer impurity - Google Patents [patents.google.com]

- 5. Bepotastine besilate ophthalmic solution 1.5% for alleviating nasal symptoms in patients with allergic conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Treatment of allergic conjunctivitis with bepotastine besilate ophthalmic solution 1.5% - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Bepotastine salicylate? [synapse.patsnap.com]

(R)-Bepotastine Besylate: A Technical Guide to its Anti-Inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Bepotastine Besylate is a second-generation piperidine antihistamine that has demonstrated a multi-faceted pharmacological profile, extending beyond its primary function as a highly selective histamine H1 receptor antagonist. This technical guide provides an in-depth exploration of its anti-inflammatory properties, consolidating available preclinical and clinical data. The document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into its mechanisms of action, quantitative efficacy, and the experimental methodologies used in its evaluation.

Core Anti-Inflammatory Mechanisms of Action

(R)-Bepotastine Besylate exerts its anti-inflammatory effects through a combination of well-established mechanisms, primarily targeting the early and late phases of the allergic inflammatory cascade. These core mechanisms include:

-

Histamine H1 Receptor Antagonism: As a potent and selective antagonist of the H1 receptor, (R)-Bepotastine Besylate competitively inhibits the binding of histamine, a key mediator of allergic inflammation. This action effectively reduces the classic symptoms of allergy, such as itching, vasodilation, and increased vascular permeability.

-

Mast Cell Stabilization: (R)-Bepotastine Besylate stabilizes mast cells, thereby inhibiting their degranulation and the subsequent release of a plethora of pre-formed and newly synthesized inflammatory mediators, including histamine, leukotrienes, and prostaglandins.[1] This action is crucial in mitigating the immediate hypersensitivity response.

-

Inhibition of Eosinophil Migration and Activation: A hallmark of the late-phase allergic reaction is the infiltration of eosinophils into inflamed tissues. (R)-Bepotastine Besylate has been shown to suppress the migration and activation of eosinophils, a critical step in dampening the sustained inflammatory response and preventing chronic allergic inflammation.[2][3]

Quantitative Assessment of Anti-Inflammatory Activity

The anti-inflammatory efficacy of (R)-Bepotastine Besylate has been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative data available from preclinical and clinical studies.

Table 1: In Vitro Inhibition of Inflammatory Processes by (R)-Bepotastine Besylate

| Target Process | Experimental Model | Key Findings | Reference(s) |

| Histamine Release | A23187-induced degranulation in rat peritoneal mast cells | Statistically significant inhibition at 1 mM (p<0.01).[4] | [4] |

| Eosinophil Chemotaxis | Leukotriene B4-induced chemotaxis of guinea pig peritoneal eosinophils | Dose-dependent inhibition. At 0.1 mM, chemotaxis was 81.4% of control; at 1 mM, it was 30.7% of control.[4] | [4] |

| Cytokine/Chemokine Production | Human epidermal keratinocytes | Significant suppression of IL-1α, CXCL10, and CCL17 production.[5][6] | [5][6] |

| Adhesion Molecule Expression | Human epidermal keratinocytes | Significant suppression of CD54 (ICAM-1) expression.[5][6] | [5][6] |

Table 2: In Vivo Anti-Inflammatory and Anti-Allergic Efficacy of (R)-Bepotastine Besylate

| Study Type | Model | Intervention | Key Findings | Reference(s) |

| Allergic Conjunctivitis | Guinea pig model of passive cutaneous anaphylaxis | Bepotastine Besylate 1.0% (topical) | Significantly more effective than levocabastine 0.025% in reducing vascular hyperpermeability.[2] | [2] |

| Allergic Conjunctivitis | Histamine-induced hyperpermeability in guinea pigs | Bepotastine Besylate 1.0% (topical) | Significantly more effective than olopatadine 0.1% in reducing vascular hyperpermeability.[2] | [2] |

| Eosinophil Infiltration | Platelet-activating factor (PAF)-induced eosinophil infiltration in guinea pig conjunctiva | Bepotastine Besylate 1.0% (topical) | More effective suppression of eosinophil infiltration than ketotifen 0.05%.[2] | [2] |

| Clinical Trial | Conjunctival Allergen Challenge (CAC) in humans | Bepotastine Besylate Ophthalmic Solution 1.5% | Statistically significant reduction in ocular itching at all time points (P<0.0001) and significant reduction in conjunctival hyperemia.[7] | [7][8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols cited in the evaluation of (R)-Bepotastine Besylate's anti-inflammatory properties.

In Vitro Mast Cell Stabilization Assay

-

Objective: To assess the ability of (R)-Bepotastine Besylate to inhibit the release of histamine from mast cells.

-

Methodology:

-

Mast Cell Isolation: Peritoneal mast cells are isolated from rats.

-

Pre-incubation: The isolated mast cells are pre-incubated with varying concentrations of (R)-Bepotastine Besylate or a vehicle control for a specified period (e.g., 120 minutes).[4]

-

Induction of Degranulation: Mast cell degranulation is induced by the addition of a calcium ionophore, such as A23187.[4]

-

Histamine Quantification: The supernatant is collected, and the concentration of released histamine is measured using an enzyme-linked immunosorbent assay (ELISA).[4]

-

Data Analysis: The percentage inhibition of histamine release by (R)-Bepotastine Besylate is calculated relative to the vehicle control.

-

In Vitro Eosinophil Chemotaxis Assay

-